3,4-dihydro-1H-isoquinolin-2-yl-[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
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Overview
Description
3,4-dihydro-1H-isoquinolin-2-yl-[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity, and a trifluoromethyl group, which enhances its chemical stability and bioavailability.
Preparation Methods
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone typically involves multi-step organic reactions. The final steps often involve coupling reactions to attach the isoquinoline moiety . Industrial production methods may utilize optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-dihydro-1H-isoquinolin-2-yl-[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor. The pathways involved include the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Compared to other similar compounds, 3,4-dihydro-1H-isoquinolin-2-yl-[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone stands out due to its unique combination of structural features and biological activity. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK inhibitory activity.
3,4-dihydroisoquinolin-1(2H)-one derivatives: Explored for their antifungal and antioomycete activities.
Trifluoromethylated compounds: Widely used in pharmaceuticals for their enhanced stability and bioavailability.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N4O2/c1-33-18-8-4-7-16(11-18)19-12-21(24(25,26)27)31-22(28-19)13-20(29-31)23(32)30-10-9-15-5-2-3-6-17(15)14-30/h2-8,11-13H,9-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFMJTGHVWRQPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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